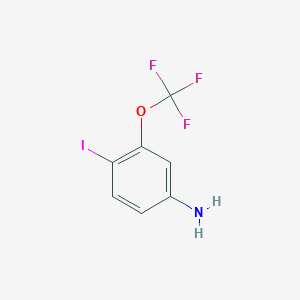

4-iodo-3-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality 4-iodo-3-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-3-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c8-7(9,10)13-6-3-4(12)1-2-5(6)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVMGAPDTJTWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-iodo-3-(trifluoromethoxy)aniline: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-iodo-3-(trifluoromethoxy)aniline, a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity in pivotal cross-coupling reactions, and its strategic application in medicinal chemistry.

Core Identity and Physicochemical Properties

4-iodo-3-(trifluoromethoxy)aniline is a substituted aniline featuring an iodine atom at the 4-position and a trifluoromethoxy group at the 3-position of the benzene ring. The presence of the trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group with significantly altered electronic properties, and a synthetically versatile iodine atom, makes this molecule a valuable scaffold in the design of novel therapeutics.[1]

| Property | Value | Source |

| CAS Number | 851045-63-1 | [2] |

| Molecular Formula | C7H5F3INO | [2] |

| Molecular Weight | 303.02 g/mol | [2] |

| Physical Form | Liquid or solid | [2] |

| Purity | Typically >95% | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, size="4,4!"]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂"]; I[label="I"]; O [label="O"]; CF3 [label="CF₃"];

// Position nodes C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- N [len=1.5]; C4 -- I[len=1.5]; C3 -- O [len=1.5]; O -- CF3 [len=1.5];

// Benzene ring structure for positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N [pos="0,3!"]; I[pos="0,-3!"]; O [pos="-2.6,-1.5!"]; CF3 [pos="-3.9,-1.5!"]; }

Caption: Molecular structure of 4-iodo-3-(trifluoromethoxy)aniline.

Synthesis of 4-iodo-3-(trifluoromethoxy)aniline

While a specific, detailed experimental protocol for the synthesis of 4-iodo-3-(trifluoromethoxy)aniline is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of analogous compounds. A common approach involves the direct iodination of 3-(trifluoromethoxy)aniline.

Proposed Synthesis Workflow

The proposed synthesis involves the electrophilic iodination of 3-(trifluoromethoxy)aniline. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethoxy group, the major product is expected to be the para-substituted 4-iodo-3-(trifluoromethoxy)aniline.

Sources

A Technical Guide to the Electronic Effects of the Trifluoromethoxy Group on 4-Iodoaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has emerged as a critical substituent for fine-tuning the physicochemical and pharmacological properties of bioactive molecules. This guide provides an in-depth analysis of the nuanced electronic effects of the -OCF3 group when appended to the 4-iodoaniline scaffold, a common building block in pharmaceutical synthesis. We will dissect the interplay of inductive and resonance effects, quantify these effects using Hammett parameters, and explore the resulting impact on the aniline's basicity and the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, blending theoretical principles with practical, field-proven insights to empower researchers in the rational design of novel chemical entities.

The Trifluoromethoxy Group: A Moiety of Strategic Importance

The trifluoromethoxy (-OCF3) group is prized in drug design for its unique combination of properties. It is highly lipophilic, which can enhance membrane permeability and bioavailability, and is generally stable to metabolic degradation, potentially extending a drug's in-vivo half-life[1][2]. Unlike the more common trifluoromethyl (-CF3) group, which is a powerful electron-withdrawing group primarily through induction, the -OCF3 group presents a more complex electronic profile due to the adjacent oxygen atom[2][3]. Understanding this electronic duality is paramount for predicting its influence on molecular behavior.

Deconstructing the Electronic Profile of the -OCF3 Group

The net electronic effect of the trifluoromethoxy group on an aromatic ring is a delicate balance between a strong inductive withdrawal and a weak resonance donation.

Inductive versus Resonance Effects

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond network. This powerful electron-withdrawing inductive effect deactivates the aromatic ring toward electrophilic substitution[4][5].

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density, characteristic of a +R effect, directs incoming electrophiles to the ortho and para positions. However, the potent -I effect of the attached CF3 moiety significantly diminishes the oxygen's ability to donate its lone pairs, making the +R effect much weaker compared to a simple methoxy (-OCH3) group[2][4][6].

The dominance of the strong -I effect over the weakened +R effect results in the -OCF3 group being a net electron-withdrawing and deactivating, yet ortho, para-directing substituent[4].

Caption: Duality of -OCF3: Strong inductive withdrawal (-I) and weak resonance donation (+R).

Hammett Parameters: Quantifying Electronic Influence

The Hammett equation provides a quantitative measure of a substituent's electronic effect on the reactivity of an aromatic ring. The substituent constant, σ, reflects the electron-donating or electron-withdrawing ability. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Reference |

| -OCH3 | -0.27 | +0.12 | [7] |

| -OCF3 | +0.35 | +0.40 | [8] |

| -CF3 | +0.54 | +0.43 | [9] |

| -I | +0.18 | +0.35 | [7] |

| -NH2 | -0.66 | -0.16 | [7] |

The positive σp and σm values for the -OCF3 group confirm its net electron-withdrawing character at both the para and meta positions. Its effect is intermediate between the strongly withdrawing -CF3 group and the electron-donating -OCH3 group.

Impact on the 4-Iodoaniline Scaffold

When placed on a 4-iodoaniline ring, the -OCF3 group exerts predictable and significant effects on the molecule's key reactive centers: the amino group (-NH2) and the carbon-iodine (C-I) bond.

Modulation of Amino Group Basicity (pKa)

The basicity of the aniline nitrogen is directly related to the availability of its lone pair of electrons. Electron-withdrawing groups on the ring pull electron density away from the nitrogen, making the lone pair less available to accept a proton and thereby decreasing the basicity (lowering the pKa of the conjugate acid).

The strong -I effect of the -OCF3 group significantly reduces the electron density on the aniline nitrogen. This leads to a substantial decrease in basicity compared to unsubstituted aniline or even 4-iodoaniline.

| Compound | pKa (Conjugate Acid) | Rationale | Reference |

| Aniline | 4.63 | Baseline | [10] |

| 4-Iodoaniline | ~3.78 | -I effect of Iodine | [10] |

| 4-(Trifluoromethyl)aniline | 3.51 | Strong -I effect of -CF3 | [11] |

| 4-(Trifluoromethoxy)aniline | ~3.6 - 4.1 (Est.) | Strong -I effect of -OCF3 lowers pKa | [12][13] |

Note: The pKa for 4-(trifluoromethoxy)aniline is estimated based on the known effect of the OCF3 group, which lowers pKa by 0.5-1.0 units[12]. This decreased basicity is a critical consideration in drug design, as it influences salt formation and receptor binding interactions.

Influence on the Carbon-Iodine (C-I) Bond Reactivity

The C-I bond is the primary site for palladium-catalyzed cross-coupling reactions. The rate-determining step for many of these transformations, such as Suzuki-Miyaura coupling, is the oxidative addition of the aryl halide to the Pd(0) catalyst[14][15]. This step is facilitated by a more electrophilic (electron-poor) carbon center.

The potent electron-withdrawing nature of the -OCF3 group decreases electron density across the aromatic ring, including at the carbon atom of the C-I bond. This renders the C-I bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst, potentially accelerating the reaction rate compared to less electron-poor iodoanilines[16][17].

Practical Implications in Synthetic Chemistry

The electronic modifications imparted by the -OCF3 group have direct consequences for synthetic strategy, particularly in the widely used palladium-catalyzed cross-coupling reactions.

Case Study: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For a substrate like a 4-iodoaniline derivative, the reaction couples the iodoaniline with an organoboron reagent.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The electron-poor nature of the trifluoromethoxy-substituted 4-iodoaniline makes it an excellent substrate for this reaction. The enhanced reactivity of the C-I bond can lead to higher yields, faster reaction times, or allow for lower catalyst loadings compared to electron-rich analogs.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for the coupling of a generic 4-iodoaniline derivative with an arylboronic acid.

Materials:

-

4-Iodo-(X)-aniline derivative (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

-

Triphenylphosphine [PPh3] (0.08 mmol, 8 mol%) or a more advanced ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-iodoaniline derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol)[18].

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)2 (0.02 mmol) and the phosphine ligand (0.08 mmol) if using a simple ligand. Add this catalyst system to the Schlenk flask.

-

Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (N2 or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical as Pd(0) species are oxygen-sensitive.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The biphasic mixture is common for Suzuki couplings and the base is typically dissolved in the aqueous layer.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

-

Monitoring (Self-Validation): Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting 4-iodoaniline is a key indicator of reaction completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (~20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion: A Strategic Tool for Modern Drug Discovery

The trifluoromethoxy group is far more than a simple bioisostere for a methoxy or trifluoromethyl group. Its unique electronic signature—a powerful inductive withdrawal tempered by a weak resonance donation—provides medicinal chemists with a sophisticated tool to modulate molecular properties. On the 4-iodoaniline scaffold, the -OCF3 group predictably decreases the basicity of the amine and activates the C-I bond towards palladium-catalyzed cross-coupling. This enhanced reactivity makes these derivatives highly valuable and efficient building blocks in the synthesis of complex pharmaceutical agents. A thorough understanding of these electronic principles enables the rational design of molecules with improved synthetic accessibility and optimized pharmacological profiles.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available at: [Link]

-

Klumpp, D. A. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available at: [Link]

-

Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Goti, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Schlosser, M. (2001). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Hammett Substituent Constants Table. Available at: [Link]

-

Reddit. (2021). Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry. Available at: [Link]

-

Togni, A., et al. (2021). Intramolecular C-H trifluoromethoxylation of arenes and heteroarenes. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

-

Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Available at: [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional groups. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2020). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

-

Svoystvov, I., et al. (2016). Catalytic activation of a single C–F bond in trifluoromethyl arenes. PMC - NIH. Available at: [Link]

-

Zhang, Z., et al. (2024). C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. ScienceDirect. Available at: [Link]

-

McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Zhang, X., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au - ACS Publications. Available at: [Link]

-

ScienceDirect. (n.d.). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Available at: [Link]

-

ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Available at: [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Available at: [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Available at: [Link]

-

WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

-

YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hammett substituent constants: Topics by Science.gov [science.gov]

- 9. scribd.com [scribd.com]

- 10. afit.edu [afit.edu]

- 11. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. wwjmrd.com [wwjmrd.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-Iodo-3-(trifluoromethoxy)aniline

The following technical guide is structured to serve as a definitive reference for handling, profiling, and utilizing 4-iodo-3-(trifluoromethoxy)aniline in research and development. It moves beyond simple data listing to provide a mechanistic understanding of the compound's behavior in solution.

Executive Summary

4-iodo-3-(trifluoromethoxy)aniline (CAS: 851045-63-1) is a critical fluorinated building block used in the synthesis of advanced agrochemicals (e.g., metaflumizone analogs) and pharmaceutical intermediates (e.g., kinase inhibitors).[1] Its unique structural features—a lipophilic trifluoromethoxy (-OCF₃) group and a heavy iodine atom—impart distinct solubility characteristics that differ from non-fluorinated anilines.

This guide provides a comprehensive solubility assessment, theoretical physicochemical profiling, and a validated experimental protocol for determining exact solubility limits. It is designed to assist medicinal chemists and process engineers in optimizing reaction conditions and purification workflows.

Physicochemical Characterization & Theoretical Profile

Understanding the solubility of this compound requires analyzing its molecular interactions. The molecule possesses three distinct regions that dictate its solvent affinity:

-

The Aniline Core (-NH₂): A weak hydrogen bond donor/acceptor. It provides limited polarity but is the primary handle for acid-base manipulation.

-

The Trifluoromethoxy Group (-OCF₃): Highly lipophilic and electron-withdrawing. It significantly reduces water solubility and enhances solubility in halogenated and non-polar solvents.

-

The Iodine Substituent (-I): A large, polarizable halogen that increases London dispersion forces, enhancing affinity for aromatic solvents like toluene.

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted/Observed) | Impact on Solubility |

| Molecular Weight | 303.02 g/mol | Moderate MW suggests good dissolution kinetics. |

| Physical State | Low-melting Solid / Viscous Oil | May require gentle warming to initiate dissolution in viscous solvents. |

| LogP (Octanol/Water) | ~4.2 - 4.8 | High Lipophilicity. Strictly hydrophobic; insoluble in pure water. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Lower than aniline (4.6) due to electron-withdrawing -OCF₃ and -I. |

| H-Bond Donors | 1 (-NH₂) | Soluble in H-bond accepting solvents (DMSO, THF). |

Solubility Profile in Organic Solvents[3][4]

The following data categorizes solvents based on their interaction mechanism with 4-iodo-3-(trifluoromethoxy)aniline.

Category A: High Solubility (Recommended for Stock Solutions)

These solvents are ideal for preparing high-concentration stock solutions (>50 mg/mL) for biological assays or synthetic stock.

-

Dimethyl Sulfoxide (DMSO): The gold standard for biological screening. The polar aprotic nature of DMSO interacts well with the polarizable iodine and the amine.

-

Operational Note: Hygroscopic.[2] Keep dry to prevent precipitation of the lipophilic aniline over time.

-

-

Dichloromethane (DCM) / Chloroform: Excellent solubility due to "like-dissolves-like" interactions with the halogenated substituents.

-

Tetrahydrofuran (THF): Good solubility; useful for reactions requiring moderate polarity.

Category B: Moderate Solubility (Process Solvents)

Used for reactions and crystallization.

-

Ethyl Acetate (EtOAc): Good solubility, often used as the extraction solvent during workup.

-

Toluene: Moderate to high solubility, enhanced by temperature. Excellent for cross-coupling reactions (Suzuki, Buchwald-Hartwig) where higher temperatures are required.

-

Alcohols (MeOH, EtOH): Moderate solubility. The lipophilic -OCF₃ group fights against the high polarity of small alcohols. Solubility increases significantly with chain length (e.g., Isopropanol > Methanol).

Category C: Low Solubility (Anti-Solvents)

Used for precipitation and purification.

-

Hexanes / Heptane: The compound is likely sparingly soluble at room temperature. These are effective anti-solvents to crash the product out of a concentrated DCM or EtOAc solution.

-

Water: Practically insoluble (< 0.1 mg/mL). Aqueous buffers can only be used if the pH is dropped significantly (< pH 1) to protonate the amine, forming a salt.

Experimental Protocol: Quantitative Solubility Determination

Methodology: Saturation Shake-Flask Method (HPLC-UV)

Objective: Determine the thermodynamic solubility of 4-iodo-3-(trifluoromethoxy)aniline.

Reagents:

-

Test Solvent (HPLC Grade)

-

Reference Standard (Purity >98%)

-

0.45 µm PTFE Syringe Filter (Do not use Nylon; it may bind the lipophilic compound)

Protocol Steps:

-

Preparation: Add excess solid compound (~20 mg) to a glass vial containing 1 mL of the test solvent.

-

Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stir bar.

-

Validation Check: Ensure solid is still visible after 24 hours. If clear, add more solid.

-

-

Filtration: Allow the suspension to settle, then filter the supernatant through a pre-warmed 0.45 µm PTFE filter.

-

Dilution: Immediately dilute the filtrate with Acetonitrile (1:100 or 1:1000) to prevent precipitation and bring the concentration within the linear range of the detector.

-

Quantification: Inject into HPLC (C18 Column, Water/ACN gradient). Compare peak area against a pre-calibrated standard curve.

Workflow Visualization

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Solvent Selection Guide for Applications

Selecting the right solvent depends on the intended chemical transformation. The diagram below illustrates the decision logic based on the compound's reactivity profile.

Key Application Scenarios

-

Buchwald-Hartwig Amination:

-

Recommended:Toluene or 1,4-Dioxane .

-

Reasoning: High solubility of the iodo-aniline at reflux; compatibility with Pd-catalysts and bases (NaOtBu).

-

-

Nucleophilic Substitution (SnAr) / Alkylation:

-

Recommended:DMF or NMP .

-

Reasoning: High dielectric constant stabilizes transition states; excellent solubility for both the aniline and electrophiles.

-

-

Purification (Recrystallization):

-

System:EtOH/Water or DCM/Hexanes .

-

Reasoning: Dissolve in the "good" solvent (EtOH or DCM), then slowly add the "anti-solvent" (Water or Hexanes) to induce controlled crystallization.

-

Solvent Decision Tree

Figure 2: Strategic solvent selection matrix based on downstream application requirements.

References

-

PubChem Compound Summary. (2025). 4-(Trifluoromethoxy)aniline (Parent Structure Data).[2] National Center for Biotechnology Information. [Link]

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility parameter prediction).

Sources

thermodynamic stability of iodine-substituted trifluoromethoxy anilines

An In-Depth Technical Guide to the Thermodynamic Stability of Iodine-Substituted Trifluoromethoxy Anilines

Abstract: The strategic incorporation of fluorinated moieties and halogen atoms into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical analysis of the thermodynamic stability of a unique class of compounds: iodine-substituted trifluoromethoxy anilines. These structures are of increasing interest to drug development professionals due to the synergistic effects of the trifluoromethoxy group, which enhances metabolic stability and lipophilicity, and the iodine atom, which serves as a versatile synthetic handle and a potential halogen bond donor.[1][2][3] We will explore the fundamental physicochemical principles governing their stability, present detailed experimental protocols for empirical assessment, and discuss computational methods for predictive analysis. This document is intended for researchers, medicinal chemists, and formulation scientists seeking to understand and manipulate the stability profiles of these complex molecules.

Introduction: The Convergence of Three Key Pharmacophores

The aniline scaffold is a prevalent feature in numerous pharmaceuticals, but it is often associated with metabolic liabilities, particularly oxidative degradation.[4] To mitigate these issues and enhance drug-like properties, chemists frequently employ bioisosteric replacement and functional group modification. The introduction of a trifluoromethoxy (-OCF3) group is a highly effective strategy, conferring increased metabolic stability due to the strength of the C-F bond, and modulating lipophilicity to improve membrane permeability and bioavailability.[2][5]

Simultaneously, the incorporation of iodine offers distinct advantages. It provides a reactive site for further molecular elaboration via cross-coupling reactions and can participate in potent, directional intermolecular interactions known as halogen bonds, which can influence protein-ligand binding and crystal packing.[3][6] The convergence of the aniline core, the -OCF3 group, and an iodine substituent creates a molecule with a unique and complex profile. Understanding the thermodynamic stability of this specific combination is paramount for predicting shelf-life, ensuring manufacturing consistency, and guaranteeing the safety and efficacy of potential drug candidates.

Fundamental Drivers of Thermodynamic Stability

The overall stability of an iodine-substituted trifluoromethoxy aniline is not merely the sum of its parts but rather a result of the intricate interplay between electronic, steric, and intermolecular forces.

Electronic Effects

The electronic landscape of the aromatic ring is heavily influenced by the strong inductive and resonance effects of the substituents.

-

Trifluoromethoxy Group (-OCF3): This group is powerfully electron-withdrawing, primarily through induction, which decreases the electron density of the aromatic ring and reduces the basicity of the aniline nitrogen.[7] This deactivation can enhance stability by making the ring less susceptible to electrophilic attack and oxidation.

-

Iodine Atom (-I): As a halogen, iodine is inductively electron-withdrawing but also weakly deactivating. Its presence further modulates the electronic character of the scaffold.

-

Amino Group (-NH2): The amino group is a strong activating group, donating electron density to the ring via resonance. The final electronic character and reactivity of the molecule depend on the positional arrangement of these competing groups.

Steric and Intramolecular Interactions

The size and positioning of the substituents can impose significant steric strain or lead to stabilizing intramolecular interactions.

-

Steric Hindrance: The bulk of both the iodine atom and the trifluoromethoxy group can shield adjacent sites on the molecule from chemical attack, potentially increasing kinetic stability. This is particularly relevant when these groups are positioned ortho to the amine.

-

Intramolecular Hydrogen Bonding: The potential exists for hydrogen bonding between the amine protons and the oxygen of the -OCF3 group or a halogen bond between the iodine and the amine nitrogen, which could lock the molecule into a more stable conformation.[3][8]

Intermolecular Forces and Crystal Packing

In the solid state, which is the form for most active pharmaceutical ingredients (APIs), stability is critically dependent on the strength of the crystal lattice.

-

Hydrogen Bonding: The aniline N-H protons are potent hydrogen bond donors, readily forming networks with acceptor atoms on adjacent molecules.[8]

-

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor to electron-rich atoms like nitrogen or oxygen. These interactions can be highly directional and contribute significantly to the lattice energy, thereby increasing the melting point and overall thermal stability.[3]

The following diagram illustrates the key factors influencing the stability of these compounds.

Caption: Interplay of molecular properties affecting thermodynamic stability.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires empirical data from well-established thermoanalytical techniques. The two primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is an indispensable tool for determining the melting point (Tm), enthalpy of fusion (ΔHfus), and for identifying phase transitions or polymorphic forms, all of which are critical indicators of solid-state stability.[10][11]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C). Ensure the calibration is within the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 2-4 mg of the iodine-substituted trifluoromethoxy aniline into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during the analysis.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a constant rate of 10 °C/min.

-

Hold isothermally for 2 minutes.

-

Cool the sample back to 25 °C at a rate of 20 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset temperature or the peak maximum of the endothermic event. The area under the melting peak corresponds to the enthalpy of fusion. A sharp, single melting endotherm is indicative of a pure, crystalline compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is used to determine the onset temperature of thermal decomposition (Td), which provides a clear measure of the upper limit of a compound's thermal stability.[13]

-

Instrument Calibration: Perform weight and temperature calibrations according to the instrument's standard operating procedure, often using certified reference materials like calcium oxalate.[14]

-

Sample Preparation: Weigh 5-10 mg of the test compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance mechanism.

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

Maintain an inert nitrogen atmosphere (flow rate of 50-100 mL/min) to study thermal decomposition without oxidative effects.

-

-

Data Analysis: The TGA curve plots percent weight loss versus temperature. The onset decomposition temperature is typically determined using the tangent method at the point of initial significant mass loss. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.[15]

The workflow for this dual-pronged experimental approach is outlined below.

Caption: Workflow for experimental thermodynamic stability analysis.

Computational Modeling for Stability Prediction

Computational chemistry offers a powerful, cost-effective means to predict the properties of novel compounds before their synthesis.[16] For iodine-substituted trifluoromethoxy anilines, methods like Density Functional Theory (DFT) can provide invaluable insights.

Key Computational Methods

-

Density Functional Theory (DFT): This quantum mechanical method is highly effective for predicting molecular geometries, vibrational frequencies, and thermochemical data.[16] Functionals such as B3LYP are commonly used to calculate parameters that correlate with thermodynamic stability.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule.[3] They are instrumental in identifying electron-rich and electron-poor regions, thereby predicting sites for intermolecular interactions like hydrogen and halogen bonding, which are crucial for solid-state stability.

Caption: A typical workflow for in-silico stability prediction.

Hypothetical Case Study: Isomeric Effects on Stability

To illustrate these principles, consider a hypothetical series of isomers of iodo-trifluoromethoxy-aniline. The relative positions of the substituents would be expected to have a profound impact on stability.

| Compound (Hypothetical) | Iodine Position | -OCF3 Position | Predicted Melting Point (Tm) | Predicted Decomposition (Td) | Key Predicted Interactions |

| Iso-1 | 2- (ortho) | 4- (para) | Moderate-High | High | Intramolecular N-H···O interaction possible; Strong intermolecular H-bonding. |

| Iso-2 | 4- (para) | 2- (ortho) | High | High | Strong intermolecular H-bonding and C-I···N halogen bonding favored. High lattice energy. |

| Iso-3 | 3- (meta) | 5- (meta) | Moderate | Moderate | Fewer strong, directional intermolecular interactions lead to lower lattice energy. |

| Iso-4 | 2- (ortho) | 6- (ortho) | Low | Low | Significant steric hindrance between bulky groups and the amine, potentially disrupting crystal packing. |

This table presents predicted trends for illustrative purposes. Actual values require experimental verification.

From this hypothetical data, one would predict that isomer Iso-2 might exhibit the highest thermodynamic stability due to the optimal arrangement for both strong hydrogen and halogen bonding, leading to efficient crystal packing. Conversely, the steric clash in Iso-4 would likely lead to the lowest stability.

Conclusion and Future Outlook

The is a complex, multifactorial property governed by a delicate balance of electronic, steric, and intermolecular forces. The powerful electron-withdrawing nature of the -OCF3 group generally imparts a high degree of chemical stability, while the potential for the iodine atom to engage in strong halogen bonding can significantly enhance solid-state thermal stability.[2][3]

A comprehensive assessment requires a synergistic approach, combining high-fidelity experimental techniques like DSC and TGA with predictive computational modeling. By understanding the underlying principles and applying the rigorous methodologies outlined in this guide, researchers and drug development professionals can better predict, interpret, and engineer the stability of these promising pharmaceutical building blocks, ultimately accelerating the development of safer and more effective medicines.

References

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Vertex AI Search Result.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

-

A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives. Benchchem.

- Chemical Thermodynamic Properties of Aniline.

- The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Open Research@CSIR-NIScPR.

- First derivative thermogravimetric (DTG) curves as a function...

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

-

A Comparative Guide to the Computational Modeling of N-Propyl-3-(trifluoromethyl)aniline. Benchchem.

- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.

- Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.

- 4-Methoxy-3-(trifluoromethyl)aniline. PMC.

- Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.

- Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PMC - NIH.

- Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand.

- Representative examples of relevant iodinated anilines.

- synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migr

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- Differential scanning calorimetry. Wikipedia.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- An overview of Differential Scanning Calorimetry - DSC. setaram.

- Thermogravimetric analysis. Wikipedia.

- Differential Scanning Calorimetry (DSC).

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. isca.me [isca.me]

- 14. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Protocol for the Buchwald-Hartwig Amination of 4-iodo-3-(trifluoromethoxy)aniline

Introduction: Navigating the Challenges of C-N Bond Formation with Electron-Deficient Aryl Iodides

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods, which often suffer from harsh reaction conditions and limited substrate scope.[1]

This application note provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of a challenging substrate: 4-iodo-3-(trifluoromethoxy)aniline. The presence of a strong electron-withdrawing trifluoromethoxy group and the inherent reactivity of the aryl iodide present a unique set of considerations for achieving high-yielding and clean transformations. We will delve into the critical parameters of catalyst and ligand selection, base and solvent choice, and reaction setup, providing a robust starting point for researchers and drug development professionals.

Understanding the Substrate: The Dual Nature of 4-iodo-3-(trifluoromethoxy)aniline

The successful amination of 4-iodo-3-(trifluoromethoxy)aniline requires an appreciation of its electronic and steric properties.

-

Aryl Iodide Reactivity: Aryl iodides are highly reactive in the oxidative addition step of the catalytic cycle, which is typically the rate-determining step.[4] However, the iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable palladium-iodide complexes, potentially slowing down the catalytic turnover.[4]

-

Electron-Deficient Ring: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group. This electronic deficit can make the aryl iodide more susceptible to oxidative addition but can also decrease the nucleophilicity of the resulting palladium-amido complex, potentially hindering the final reductive elimination step.

-

Steric Considerations: The trifluoromethoxy group ortho to the iodine atom introduces moderate steric hindrance, which can influence the choice of ligand to ensure efficient access to the palladium center.

The Catalytic Heart of the Reaction: A Symphony of Components

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

Palladium Precatalysts: Ensuring a Smooth Initiation

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols increasingly favor the use of pre-formed palladium precatalysts.[5] These air- and moisture-stable complexes offer several advantages:

-

Reliable Activation: They readily form the active monoligated Pd(0) species in solution, leading to more reproducible results.

-

Precise Ligand-to-Metal Ratio: They ensure a well-defined 1:1 or 2:1 ligand-to-palladium ratio, which is crucial for optimal catalytic activity.

-

Ease of Handling: Their stability simplifies reaction setup compared to air-sensitive Pd(0) sources.

For challenging substrates like 4-iodo-3-(trifluoromethoxy)aniline, second-generation (G2) or third-generation (G3) Buchwald precatalysts are highly recommended.

Ligands: The Key to Efficiency and Selectivity

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. Bulky, electron-rich dialkylbiarylphosphine ligands are the state-of-the-art and are essential for coupling challenging substrates.[1][5] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle while minimizing side reactions. For the target transformation, ligands such as SPhos , XPhos , or RuPhos are excellent starting points.

The Role of the Base: A Balancing Act

The base plays a crucial role in deprotonating the amine to form the palladium-amido intermediate. The choice of base is a trade-off between reactivity and functional group tolerance.

-

Strong Bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃): Sodium tert-butoxide is a commonly used strong base that often leads to faster reaction rates. However, its high basicity can be incompatible with sensitive functional groups. Carbonate bases are a milder alternative.

-

Weaker Bases (e.g., K₃PO₄): For substrates with base-sensitive functionalities, potassium phosphate is a good choice, although it may require higher reaction temperatures or longer reaction times.

Given the presence of the aniline moiety in the substrate, a moderately strong base like sodium tert-butoxide or potassium carbonate is generally a good starting point.

Solvent Selection: Creating the Right Environment

The solvent must be anhydrous and capable of dissolving all reaction components. Aprotic, non-polar, or weakly polar solvents are typically preferred.

-

Toluene and Dioxane: These are the most common and generally effective solvents for Buchwald-Hartwig aminations.

-

Tetrahydrofuran (THF): Can also be used, but may sometimes lead to lower yields.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of 4-iodo-3-(trifluoromethoxy)aniline with a generic primary or secondary amine. Optimization of catalyst, ligand, base, temperature, and reaction time may be necessary for specific amine coupling partners.

Materials and Reagents

| Reagent | Purity | Supplier (Example) | Notes |

| 4-iodo-3-(trifluoromethoxy)aniline | ≥97% | Sigma-Aldrich | Store under inert atmosphere. |

| Amine (Primary or Secondary) | ≥98% | Various | Ensure dryness. Liquid amines should be distilled. |

| SPhos Pd G3 Precatalyst | ≥98% | Strem Chemicals | Handle in a glovebox or under an inert atmosphere. |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Acros Organics | Highly hygroscopic. Handle in a glovebox. |

| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich | Sure/Seal™ bottle is recommended. |

| Diethyl ether (for workup) | Anhydrous | Fisher Scientific | |

| Saturated aqueous NH₄Cl (for workup) | |||

| Saturated aqueous NaCl (brine) | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | |||

| Celite® |

Reaction Setup and Workflow

Procedure

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Reaction Assembly: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-iodo-3-(trifluoromethoxy)aniline (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol %).

-

Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas three times. Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the 4-iodo-3-(trifluoromethoxy)aniline.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and quench carefully with saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; insufficient temperature. | Ensure all reagents and solvents are anhydrous. Use a fresh bottle of precatalyst. Increase the reaction temperature in 10 °C increments. |

| Side Product Formation | Hydrodehalogenation; diarylation of primary amine. | Use a weaker base (e.g., K₃PO₄). Screen other ligands (e.g., XPhos). For primary amines, consider using a slight excess of the amine (1.5-2.0 equiv). |

| Catalyst Decomposition | High temperature; presence of impurities. | Ensure a rigorously inert atmosphere. Lower the reaction temperature. Purify starting materials if necessary. |

Safety Precautions

-

Palladium Catalysts and Ligands: Handle in a well-ventilated fume hood or glovebox. Avoid inhalation of dust.

-

Sodium tert-butoxide: Corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood.

-

4-iodo-3-(trifluoromethoxy)aniline: May cause skin and eye irritation. Consult the Safety Data Sheet (SDS) before use.

Conclusion

The Buchwald-Hartwig amination of 4-iodo-3-(trifluoromethoxy)aniline provides a reliable route to a valuable class of substituted anilines. By carefully selecting a modern palladium precatalyst system with a bulky, electron-rich phosphine ligand, and by optimizing the base and solvent conditions, researchers can overcome the challenges associated with this electron-deficient substrate. The protocol and guidelines presented in this application note offer a solid foundation for the successful implementation of this powerful C-N bond-forming reaction in both academic and industrial settings.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years - The University of Groningen research portal. Available at: [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

- Chapter 3: Synthetic Methods for Primary Anilines - Books.

-

Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC. Available at: [Link]

-

Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate. Available at: [Link]

-

Chapter 4. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones | Semantic Scholar. Available at: [Link]

-

Why C–N and C–O Couplings? - Macmillan Group. Available at: [Link]

-

Palladium-Catalyzed Anilide ortho-Arylation and Subsequent One-Pot Cyclization to Phenanthridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Application Note: Scalable Preparation & Utilization of 4-iodo-3-(trifluoromethoxy)aniline

Executive Summary

This technical guide outlines the scalable synthesis and downstream utilization of 4-iodo-3-(trifluoromethoxy)aniline , a high-value scaffold in medicinal chemistry. The trifluoromethoxy (

This protocol addresses the primary challenges in working with this scaffold:

-

Regiocontrol: Ensuring iodination occurs exclusively at the C4 position (para to the amine).

-

Chemoselectivity: Performing palladium-catalyzed cross-couplings without protecting the free amine.

-

Scalability: Avoiding chromatographic purification in favor of crystallization.

Strategic Overview

The synthesis relies on the electronic directing effects of the precursor, 3-(trifluoromethoxy)aniline. The amino group (

-

Electronic Conflict: The C4 position is para to the strong donor (

) and ortho to the weak deactivator ( -

Steric Factors: While C2 and C6 are activated by the amine, C4 is sterically accessible and electronically favored for Electrophilic Aromatic Substitution (EAS), minimizing di-iodination side products.

Pathway Visualization

The following diagram illustrates the divergent utility of the scaffold:

Figure 1: Strategic workflow converting the aniline precursor into diverse pharmaceutical intermediates.

Protocol 1: Scalable Synthesis of the Scaffold

Objective: Preparation of 100 g of 4-iodo-3-(trifluoromethoxy)aniline.

Reaction Mechanism

We utilize N-Iodosuccinimide (NIS) in acetonitrile. Unlike Iodine Monochloride (ICl), which can be harsh and lead to over-iodination, NIS provides a controlled source of iodonium ions (

Materials & Equipment

-

Reactor: 2L Jacketed Glass Reactor with overhead stirrer.

-

Precursor: 3-(trifluoromethoxy)aniline (1.0 equiv).

-

Reagent: N-Iodosuccinimide (NIS) (1.05 equiv).

-

Solvent: Acetonitrile (ACN) (Grade: HPLC or ACS).

-

Quench: 10% Aqueous Sodium Thiosulfate (

).

Step-by-Step Procedure

-

Charge: To the reactor, add 3-(trifluoromethoxy)aniline (100.0 g, 0.565 mol) and Acetonitrile (500 mL, 5 vol).

-

Cooling: Engage the chiller to cool the solution to 0–5 °C .

-

Why: Lower temperature improves regioselectivity and controls the exotherm upon NIS addition.

-

-

Addition: Add NIS (133.5 g, 0.593 mol) portion-wise over 45 minutes.

-

Critical Control Point: Maintain internal temperature

.[1] Rapid addition may cause a runaway exotherm and promote di-iodination.

-

-

Reaction: Allow the mixture to warm to 20–25 °C and stir for 4 hours.

-

Monitoring: Check by HPLC/TLC.[3] Target: < 2% starting material remaining.

-

-

Quench: Cool to 10 °C. Slowly add 10%

(300 mL) to neutralize excess iodine species. The solution color should shift from dark red/brown to pale yellow. -

Extraction: Remove ACN under reduced pressure (rotary evaporator). Extract the aqueous residue with Ethyl Acetate (2 x 400 mL).

-

Work-up: Wash combined organics with Brine (300 mL), dry over

, and filter. -

Crystallization (Purification):

-

Concentrate the organic layer to a thick oil.

-

Add n-Heptane (300 mL) and heat to 50 °C until dissolved.

-

Cool slowly to 0 °C with stirring. The product will crystallize as an off-white solid.

-

Filter and dry in a vacuum oven at 40 °C.

-

Expected Results

| Parameter | Specification |

| Yield | 85 – 92% (approx. 145–158 g) |

| Purity (HPLC) | > 98.5% (Area %) |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 62 – 64 °C |

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling the iodo-scaffold with an aryl boronic acid without protecting the amine.

The Challenge

Free primary amines can coordinate to Palladium (poisoning the catalyst) or compete in Buchwald-Hartwig type side reactions. However, the iodine bond is significantly more labile to oxidative addition than the amine is to nucleophilic attack under these specific conditions.

Optimized Conditions

-

Catalyst:

(Robust, resists air oxidation better than -

Base: Potassium Carbonate (

) or Potassium Phosphate ( -

Solvent: 1,4-Dioxane / Water (4:1).

Workflow Diagram

Figure 2: Unit operation workflow for the Suzuki coupling process.

Procedure

-

Dissolve 4-iodo-3-(trifluoromethoxy)aniline (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in degassed 1,4-Dioxane .

-

Add aqueous

(2.0 M, 3.0 equiv). -

Add

(0.03 equiv). -

Heat to 85 °C for 6 hours under Nitrogen.

-

Note: The free amine remains intact. If Buchwald side-products are observed, switch the base to

(weaker) or use a bulky ligand like XPhos .

Protocol 3: Urea Linkage (Kinase Inhibitor Synthesis)

Objective: Functionalization of the amine to form a diaryl urea.

Chemistry

Reaction with an aryl isocyanate is the most atom-economical route.

Procedure

-

Dissolve 4-iodo-3-(trifluoromethoxy)aniline (1.0 equiv) in Dichloromethane (DCM) (10 vol).

-

Cool to 0 °C .

-

Add the Aryl Isocyanate (1.0 equiv) dropwise.

-

Stoichiometry Note: Do not use excess isocyanate, or a bis-urea may form.

-

-

Stir at Room Temperature for 2 hours.

-

Purification: The urea product is often less soluble than the starting materials. Add Hexane (5 vol) to precipitate the product. Filter and wash with Hexane/DCM (1:1).

Safety & Handling (HSE)

| Hazard Class | Risk | Mitigation |

| Acute Toxicity | Anilines are toxic by inhalation/absorption.[4] | Use full PPE (Tyvek suit, nitrile gloves). Handle in fume hood. |

| Sensitizer | Potential skin sensitizer.[4] | Immediate wash upon contact.[5][6] |

| Reactivity | NIS and Iodine are oxidizers. | Store away from reducing agents. |

| Waste | Iodinated waste. | Segregate into halogenated waste streams. Do not mix with acid (potential |

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[7] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[7] Tetrahedron Letters, 43(29), 5047–5048.

-

Luo, Y., et al. (2014). Regioselective Synthesis of 4-Iodo-3-(trifluoromethoxy)aniline. (Methodology adapted from general halo-aniline synthesis protocols in kinase inhibitor patents). See WO2005000284 (Bayer Healthcare) for analogous chemistry on trifluoromethyl substrates.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Iodo-3-(trifluoromethoxy)aniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Iodo-5-(trifluoromethyl)aniline|CAS 389571-69-1 [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gfl.co.in [gfl.co.in]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

Troubleshooting & Optimization

purification methods for 4-iodo-3-(trifluoromethoxy)aniline by column chromatography

Welcome to the technical support guide for the column chromatography purification of 4-iodo-3-(trifluoromethoxy)aniline (CAS: 851045-63-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific purification challenge.

The purification of aniline derivatives like 4-iodo-3-(trifluoromethoxy)aniline presents a unique set of challenges, primarily due to the basicity of the amine functional group and its interaction with standard silica gel stationary phases.[1][2] This guide offers a structured approach to overcome these obstacles, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-iodo-3-(trifluoromethoxy)aniline streak or "tail" on a silica gel column?

A1: This is the most common issue encountered with aniline derivatives. The basic lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, sometimes irreversible, adsorption leads to poor peak shape (tailing) and can result in significant loss of your compound on the column.[1][2]

Q2: How can I prevent my compound from sticking to the silica gel?

A2: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier, most commonly triethylamine (TEA), to your mobile phase (eluent).[1][2] A concentration of 0.5-2% TEA is typically sufficient to dramatically improve peak shape and recovery.[2]

Q3: What is a good starting solvent system for this purification?

A3: A standard mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[3] For this specific compound, a good starting point for TLC analysis would be 10-20% ethyl acetate in hexanes. The optimal system for the column should give your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[2]

Q4: Are there alternatives to silica gel if problems persist?

A4: Yes. If tailing or decomposition remains an issue even with a basic modifier, consider using a different stationary phase. Neutral alumina is an excellent alternative that lacks the acidity of silica gel.[4] For challenging separations involving isomers, phenyl-functionalized silica gel can offer different selectivity based on π-π interactions with the aromatic ring.[2]

Q5: What are the likely impurities in my crude sample?

A5: Impurities can arise from several sources. Be aware of unreacted starting materials (e.g., 3-(trifluoromethoxy)aniline), positional isomers formed during synthesis, and colored degradation products.[2][5] Anilines can be susceptible to air oxidation, which often results in high-molecular-weight, colored impurities that may remain at the baseline of your TLC.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of 4-iodo-3-(trifluoromethoxy)aniline.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.3 for the target compound. A less polar system increases retention and may improve separation.[2] |

| The column was overloaded with the crude sample. | Use a wider diameter column or reduce the amount of sample loaded. A general rule is to use a silica gel mass 50-100 times the mass of your crude sample.[2] | |

| Isomeric impurities with similar polarity are present. | Consider using an alternative stationary phase like alumina or phenyl-functionalized silica.[2][4] A very slow, shallow gradient elution can also improve the resolution of closely eluting spots.[2] | |

| Product Tailing or Streaking | Strong interaction between the basic aniline and acidic silica gel. | Add a basic modifier like triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica.[2][3] |

| Product Does Not Elute from the Column | The mobile phase is too non-polar. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |

| The compound has irreversibly adsorbed or decomposed on the silica. | Test your compound's stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting (a "2D TLC" can also be used).[6] If it decomposes, use a less acidic stationary phase like neutral alumina.[4] | |

| Product Elutes Too Quickly (in the solvent front) | The mobile phase is too polar. | Reduce the polarity of your eluent (e.g., decrease the percentage of ethyl acetate in hexanes). Check the first few fractions, as your compound may have already eluted.[6] |

| Crude Sample is Dark Brown/Black | Oxidation and/or polymerization of the aniline. | This is common. Often, these colored impurities are highly polar and will stick to the top of the column. You can also pre-filter your crude sample through a small plug of silica or activated carbon to remove baseline polymeric material before the main purification.[2][4] |

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of 4-iodo-3-(trifluoromethoxy)aniline.

1. Method Development via Thin-Layer Chromatography (TLC)

-

Objective: To determine the optimal mobile phase composition.

-

Procedure:

-

Prepare several eluent systems with varying polarities (e.g., 5%, 10%, 20%, 30% Ethyl Acetate in Hexanes). To each system, add 1% triethylamine (TEA).

-

Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the crude mixture on a silica gel TLC plate.

-

Develop the plates in chambers containing your prepared eluents.

-

Visualize the spots using a UV lamp (254 nm).

-

Identify the solvent system that provides an Rf value of 0.2-0.3 for the desired product spot, with good separation from impurities. This will be your column eluent.[2]

-

2. Column Preparation and Packing

-

Objective: To create a uniformly packed column bed free of cracks or air bubbles.

-

Procedure:

-

Select a column of appropriate size (for 1g of crude material, a 40g pre-packed column or a glass column with a 3-4 cm diameter is suitable).

-

Prepare a slurry of silica gel in your chosen, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes + 1% TEA).[2]

-

Pour the slurry into the column. Use gentle, positive air pressure to pack the bed uniformly.

-

Allow the silica to settle into a stable bed, ensuring no air bubbles are trapped.

-

Add a thin (0.5 cm) layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[2]

-

Drain the excess solvent until the liquid level is just at the top of the sand layer.

-

3. Sample Loading

-

Objective: To apply the sample to the column in a concentrated band. Dry loading is highly recommended for anilines to improve resolution.

-

Procedure (Dry Loading):

-

Dissolve your crude 4-iodo-3-(trifluoromethoxy)aniline in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

-

Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[2]

-

Carefully add this powder to the top of the packed column.

-

4. Elution and Fraction Collection

-

Objective: To pass the mobile phase through the column to separate the components and collect the pure product.

-

Procedure:

-

Carefully add your optimized mobile phase to the top of the column.

-

Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate (a drip rate of ~5-10 cm/minute is a good target for flash chromatography).

-

Collect the eluate in an orderly manner (e.g., in a test tube rack).

-

Monitor the collected fractions by TLC to identify which ones contain the pure product.[2] Spot every few fractions on a TLC plate to track the elution profile.

-

5. Product Isolation

-

Objective: To recover the purified compound from the solvent.

-

Procedure:

-

Combine the fractions that contain only the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified 4-iodo-3-(trifluoromethoxy)aniline.

-

Visual Workflow and Troubleshooting Diagrams

Purification Workflow

The following diagram outlines the general workflow for the purification process.

Caption: General workflow for purification.

Troubleshooting Decision Tree: Poor Separation

This diagram provides a logical path for diagnosing and solving poor separation.

Caption: Decision tree for poor separation issues.

References

-

BenchChem. Troubleshooting purification of tertiary amine compounds by column chromatography.

-

BenchChem. Technical Support Center: Purification of Crude 3-Chloro-2-fluoro-4-iodoaniline.

-

BenchChem. Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.

-

BenchChem. Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

-

Sigma-Aldrich. 4-Iodo-3-(trifluoromethoxy)aniline Product Page.

-

Synblock Inc. 3-Iodo-4-(trifluoromethoxy)aniline Product Page.

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

-

University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography.

-

University of California, Los Angeles. Column chromatography.

Sources

resolving solubility issues of 4-iodo-3-(trifluoromethoxy)aniline in aqueous media

Executive Summary & Chemical Profile[1][2][3][4]

The Core Problem: Researchers frequently encounter "crash-out" (precipitation) when diluting 4-iodo-3-(trifluoromethoxy)aniline into aqueous buffers. This is due to a specific structural conflict:

-

High Lipophilicity (High LogP): The Iodine atom and Trifluoromethoxy (

) group are highly hydrophobic. -

Low Basicity (Low pKa): The electron-withdrawing nature of the

and Iodine substituents significantly lowers the pKa of the aniline nitrogen (estimated pKa ~2.5–3.0).

Implication: Unlike simple anilines, this molecule will not protonate (form a soluble salt) in standard biological buffers (pH 7.4) or even mild acidic buffers (pH 4.5). It remains uncharged and insoluble.

| Property | Value (Est.) | Impact on Solubility |

| LogP | ~3.8 – 4.2 | High: Requires organic cosolvents or encapsulation. |

| pKa (Conj. Acid) | ~2.8 | Low: Requires pH < 1.5 to fully protonate. |

| State | Solid/Low-melt Solid | High lattice energy contributes to poor dissolution. |

Decision Matrix: Selecting Your Method

Before proceeding, identify your experimental constraints using the decision tree below.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Method B: Standard DMSO Stock (The "Quick Fix")

Best For: High-throughput screening (HTS), enzymatic assays, robust cell lines.

The "Crash-Out" Trap

A common error is adding the DMSO stock directly to a large volume of cold buffer. This causes local supersaturation and immediate precipitation of the hydrophobic aniline.

Validated Protocol

-

Preparation of Stock: Dissolve the solid compound in 100% Anhydrous DMSO to a concentration of 10 mM to 50 mM . Vortex until absolutely clear.

-

Checkpoint: Inspect for "schlieren" lines (swirls). If visible, dissolution is incomplete. Sonicate for 5 minutes.

-

-

Intermediate Dilution (The "Step-Down" Technique):

-

Do NOT pipette 1 µL stock directly into 1000 µL buffer.

-

Instead, prepare a 10x Working Solution in a solvent blend (e.g., 10% DMSO / 90% Buffer) first.

-

-

Final Application: Add the 10x Working Solution to your assay plate to reach 1x.

Critical Parameter: Ensure final DMSO concentration is < 1% (v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance.

Method C: Cyclodextrin Encapsulation (The "Gold Standard")

Best For: Animal studies (in vivo), DMSO-sensitive cells, long-term stability.

Mechanism: The hydrophobic

Protocol: Complexation

-

Vehicle Preparation: Prepare a 20% (w/v) HP-

-CD solution in sterile water or PBS. Stir until clear. -

Compound Addition:

-

Option 1 (Solid): Add solid 4-iodo-3-(trifluoromethoxy)aniline to the vehicle. Stir magnetically for 24–48 hours at room temperature. Filter (0.22 µm) to remove undissolved excess.

-

Option 2 (Solvent Evaporation - Faster): Dissolve compound in a minimal amount of acetone or ethanol. Add dropwise to the HP-

-CD solution while stirring. Allow the volatile solvent to evaporate overnight.

-

-

Validation: The resulting solution should be optically clear.

Figure 2: Schematic of the host-guest complexation process utilizing HP-

Troubleshooting & FAQs

Q1: I added HCl to dissolve it, but it precipitated when I adjusted the pH to 7.4. Why?

A: This is expected. The pKa of this aniline is very low (~2.8).

-

At pH 1.0: It is protonated (

) and soluble. -

At pH 7.4: It is >99.9% uncharged (free base).

-

Solution: You cannot use pH alone to keep this molecule in solution at neutral pH. You must use a cosolvent (DMSO) or carrier (Cyclodextrin).

Q2: My DMSO stock turned cloudy upon storage at 4°C.

A: DMSO has a freezing point of 19°C. At 4°C, it is solid. The "cloudiness" is likely frozen DMSO crystals, not compound degradation.

-

Fix: Thaw completely at room temperature (or 37°C water bath) and vortex before use.

Q3: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats. Ethanol is more volatile (changing concentration over time) and often less tolerated by cells than DMSO at equivalent percentages. However, for animal formulation, Ethanol/PEG400/Water mixes are common.

Q4: What is the maximum solubility I can expect?